Butonitazene is synthesized from readily available precursors and does not require regulated substances for its production, making it relatively accessible for illicit manufacturing. Its classification as a novel psychoactive substance highlights its emergence in drug markets and associated public health concerns .
The synthesis of butonitazene has been documented through various methods. The primary synthetic route involves the reaction of 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine, which leads to the formation of an ortho-phenylenediamine derivative. This intermediate is then treated with n-butoxyphenyl imidate, derived from n-butoxyphenylacetonitrile, resulting in the final product .
The molecular structure of butonitazene can be described by its chemical formula . The compound features a complex arrangement that includes:
Butonitazene can undergo various chemical reactions typical of synthetic opioids:
Butonitazene acts primarily as an agonist at the mu-opioid receptor, which is responsible for mediating analgesic effects. Its binding affinity is significantly higher than that of traditional opioids like morphine, leading to potent analgesic effects even at low doses.
Butonitazene possesses several notable physical and chemical properties:
Butonitazene's applications are primarily within scientific research, particularly in pharmacology and toxicology:
As a novel psychoactive substance, butonitazene raises public health concerns due to its potential for abuse and overdose. Monitoring its prevalence in drug-related incidents is crucial for understanding its impact on public health .
Benzimidazole-derived opioids, commonly termed "nitazenes," originated in the 1950s during pharmaceutical research for potent analgesics. Chemists at CIBA Pharmaceuticals synthesized the prototype compound etonitazene (and related analogs like isotonitazene and clonitazene) through systematic modifications of the benzimidazole core structure [4] [7]. These molecules feature:
Table 1: Key Benzimidazole-Derived Opioids and Historical Context
Compound | Year Synthesized | Relative Potency (Morphine=1) | Clinical Status |
---|---|---|---|
Etonitazene | 1957 | 1,000 | Never marketed |
Clonitazene | 1957 | ~100 | Never marketed |
Isotonitazene | 1950s | 500 | Illicit (post-2019) |
Butonitazene | 1950s | Data limited | Illicit (post-2020) |
Butonitazene (chemical name: 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine) resurfaced circa 2020–2021 as part of a "third wave" of synthetic opioids. Its emergence followed international scheduling of fentanyl analogs (China, 2019) and isotonitazene (UN, 2021), creating a niche for structurally distinct, non-scheduled alternatives [1] [4] [9]. Key trends include:
Table 2: Butonitazene Seizures and Forensic Identifications (2020–2024)
Year | Location | Matrix | Context |
---|---|---|---|
2020 | USA (Midwest) | Postmortem blood | Fatal overdose |
2021 | Ontario, Canada | White powder | Street seizure |
2022 | UK | Counterfeit tablets | Supposed "oxycodone" |
2023 | Dublin, Ireland | Heroin mixture | 40 overdoses/36h |
Butonitazene epitomizes escalating threats from non-fentanyl synthetic opioids (NSOs):
Table 3: Public Health Challenges of Benzimidazole Opioids vs. Traditional Opioids
Parameter | Butonitazene/Nitazenes | Heroin/Morphine | Fentanyl |
---|---|---|---|
Typical Potency | 10–500x morphine | 1–3x morphine | 50–100x morphine |
Detection in Routine Screens | Rarely detected | Usually detected | Often detected |
Common Adulterants | Heroin, counterfeit pills | Diluents (sugar, caffeine) | Heroin, xylazine |
Naloxone Reversal | Effective (may require multiple doses) | Effective | Effective |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: